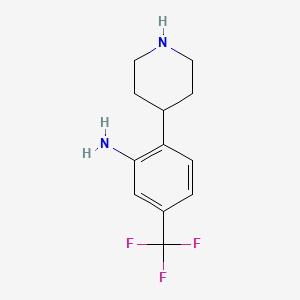![molecular formula C12H15BN2O4 B1441757 1-(tert-ブトキシカルボニル)-1H-ピロロ[2,3-b]ピリジン-3-イルボロン酸 CAS No. 1425334-89-9](/img/structure/B1441757.png)
1-(tert-ブトキシカルボニル)-1H-ピロロ[2,3-b]ピリジン-3-イルボロン酸
概要
説明
1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid is a boronic acid derivative that has gained significant attention in organic chemistry due to its versatile applications in various chemical reactions, particularly in the field of cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a pyrrolo[2,3-b]pyridine ring system, which is further protected by a tert-butoxycarbonyl (Boc) group.
科学的研究の応用
1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Medicinal Chemistry: The compound is explored for its potential in drug discovery and development, particularly in the synthesis of biologically active molecules.
Material Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its versatile reactivity.
Biological Studies: The compound is used in the study of biological systems, particularly in the development of boron-containing drugs and probes.
生化学分析
Biochemical Properties
1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. This compound interacts with various enzymes, proteins, and other biomolecules through its boronic acid group. The boronic acid moiety can form reversible covalent bonds with serine residues in the active sites of serine proteases, thereby inhibiting their activity. Additionally, it can interact with other hydroxyl-containing biomolecules, such as carbohydrates and nucleotides, through similar mechanisms .
Cellular Effects
The effects of 1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid on cellular processes are diverse and depend on the specific cellular context. This compound has been shown to influence cell signaling pathways by modulating the activity of key enzymes and proteins involved in these pathways. For example, it can inhibit the activity of serine proteases, leading to alterations in downstream signaling events. Additionally, 1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid can affect gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, 1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid exerts its effects through the formation of reversible covalent bonds with target biomolecules. The boronic acid group can form cyclic boronate esters with diols, which are commonly found in the active sites of enzymes and other proteins. This interaction can lead to enzyme inhibition or activation, depending on the specific context. Additionally, the compound can modulate gene expression by binding to transcription factors and other regulatory proteins, thereby influencing their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of boronic acid and tert-butyl carbamate. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro settings .
Dosage Effects in Animal Models
The effects of 1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid in animal models vary with different dosages. At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, it can lead to adverse effects, such as enzyme inhibition and disruption of cellular homeostasis. Threshold effects have been observed, where the compound exhibits a dose-dependent response, with higher doses leading to more pronounced effects .
Metabolic Pathways
1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by enzymes such as esterases, which hydrolyze the tert-butyl carbamate group, leading to the formation of boronic acid and other metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, 1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, it can localize to various compartments, where it interacts with target biomolecules .
Subcellular Localization
The subcellular localization of 1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid is influenced by targeting signals and post-translational modifications. The compound can be directed to specific organelles, such as the nucleus or mitochondria, through interactions with targeting proteins. Additionally, post-translational modifications, such as phosphorylation or ubiquitination, can affect its localization and activity within the cell .
準備方法
The synthesis of 1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid typically involves the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Ring: The pyrrolo[2,3-b]pyridine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Introduction of the Boronic Acid Group: The boronic acid group is introduced via hydroboration or other boron insertion reactions.
Protection with tert-Butoxycarbonyl Group: The final step involves the protection of the nitrogen atom in the pyrrolo[2,3-b]pyridine ring with a tert-butoxycarbonyl group to yield the desired compound.
Industrial production methods for this compound may involve optimization of these synthetic routes to ensure high yield and purity, often utilizing automated synthesis and purification techniques.
化学反応の分析
1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid group reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation and Reduction: The boronic acid group can be oxidized to form boronic esters or reduced under specific conditions.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the boronic acid group, to form various derivatives.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) and dimethylformamide (DMF). Major products formed from these reactions depend on the specific conditions and reagents used.
作用機序
The mechanism of action of 1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid in chemical reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium catalyst in the case of Suzuki-Miyaura coupling . This is followed by reductive elimination to form the desired carbon-carbon bond. The tert-butoxycarbonyl group serves as a protecting group, preventing unwanted side reactions at the nitrogen atom.
類似化合物との比較
1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid can be compared with other boronic acid derivatives, such as:
Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions but lacks the pyrrolo[2,3-b]pyridine ring system.
Pinacolborane: Another boronic acid derivative used in hydroboration reactions but with different reactivity and applications.
N-Boc-pyrrolidine-3-carboxylic Acid: Similar in having a Boc-protected nitrogen but differs in the ring structure and reactivity.
The uniqueness of 1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid lies in its combination of the boronic acid group with the pyrrolo[2,3-b]pyridine ring system, providing distinct reactivity and applications in organic synthesis and beyond.
特性
IUPAC Name |
[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolo[2,3-b]pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BN2O4/c1-12(2,3)19-11(16)15-7-9(13(17)18)8-5-4-6-14-10(8)15/h4-7,17-18H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYPGJMHBDEHNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(C2=C1C=CC=N2)C(=O)OC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


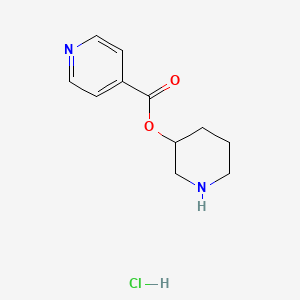
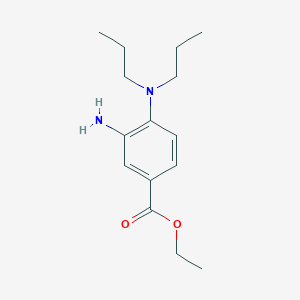
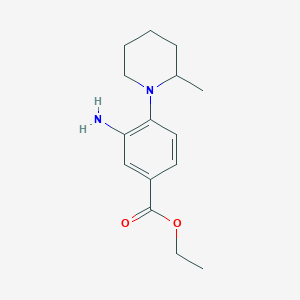
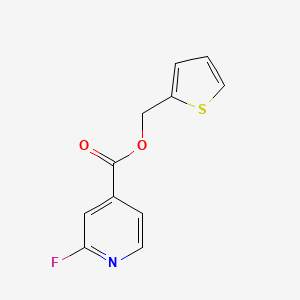
![3-[(Cyclopropylmethoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441685.png)
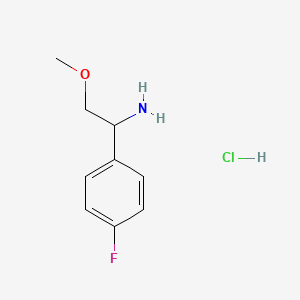
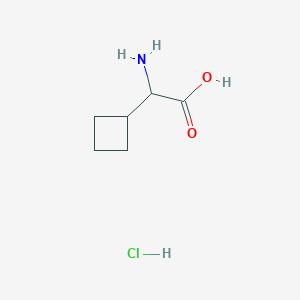
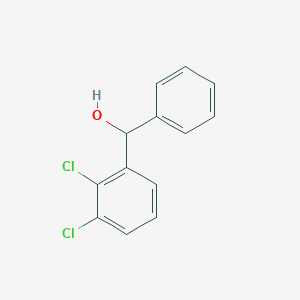
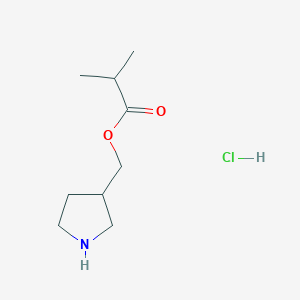
![3-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441692.png)
![2-[2-(2,4-Dibromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441694.png)
![4-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441695.png)
![3-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441696.png)
